molecular formula C18H20F3NO3S2 B3001299 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1396857-76-3

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No. B3001299
CAS RN: 1396857-76-3
M. Wt: 419.48
InChI Key: VFCPLKWBWKMAKM-UHFFFAOYSA-N
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Description

The compound "4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" is a structurally complex molecule that incorporates several functional groups and heterocyclic systems. It is related to various piperidine derivatives that have been studied for their potential biological activities, including antimicrobial, fungicidal, and receptor antagonist properties .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation . Other methods include the Mannich reaction with triazole Schiff bases and various piperazine derivatives . The synthesis of similar compounds has been optimized for efficiency and yield, indicating that the synthesis of the compound may also be amenable to such optimizations .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using techniques such as 1H-NMR, IR, and elemental analysis . These methods provide detailed information about the functional groups present and the overall molecular architecture. The presence of a trifluoromethyl group and a furan moiety in the compound suggests potential bioactivity, as these groups are often seen in pharmacologically active molecules .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including the formation of glycosyl triflates when treated with 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride . The reactivity of such compounds with organic azides has also been explored, leading to the formation of sulfon(cyan)amides . These reactions demonstrate the versatility of piperidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting points, and bioavailability, are crucial for their potential application as pharmaceuticals . For instance, bioavailability can be introduced by modifying the molecular structure to improve stability toward liver microsomes . The presence of a furan moiety and a sulfonamide group can influence the antimicrobial activity of these compounds . Additionally, the development of sensitive and selective methods for the determination of piperidinium derivatives in solutions indicates the importance of analytical techniques in the quality control of such compounds .

properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-3-1-5-17(11-15)27(23,24)22-8-6-14(7-9-22)12-26-13-16-4-2-10-25-16/h1-5,10-11,14H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCPLKWBWKMAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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